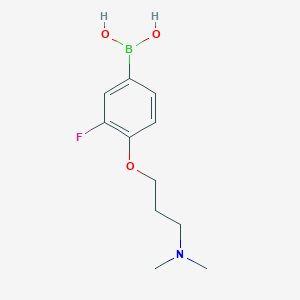

4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid

Description

Systematic IUPAC Nomenclature and Constitutional Isomerism

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is [4-[3-(dimethylamino)propoxy]-3-fluorophenyl]boronic acid, which precisely describes the molecular architecture and substitution pattern. The nomenclature reflects the presence of a phenylboronic acid core with two distinct substituents: a fluorine atom at the meta position (position 3) relative to the boronic acid functionality, and a 3-(dimethylamino)propoxy chain at the para position (position 4). This systematic naming convention ensures unambiguous identification and distinguishes the compound from related constitutional isomers.

Constitutional isomerism analysis reveals several possible positional isomers based on different arrangements of the fluorine and dimethylamino propoxy substituents. The Cambridge Crystallographic Data Centre registry includes related compounds such as (3-(dimethylamino)-4-fluorophenyl)boronic acid with molecular formula C8H11BFNO2 and molecular weight 182.99 grams per mole, representing a constitutional isomer where the dimethylamino group is directly attached to the benzene ring rather than through a propoxy linker. Another related compound, (3-((dimethylamino)methyl)-4-fluorophenyl)boronic acid with molecular formula C9H13BFNO2 and molecular weight 197.02 grams per mole, demonstrates a different constitutional arrangement where the dimethylamino group is connected through a methyl linker.

The canonical Simplified Molecular Input Line Entry System representation B(C1=CC(=C(C=C1)OCCCN(C)C)F)(O)O unambiguously defines the connectivity pattern and serves as a unique molecular identifier. The International Chemical Identifier string InChI=1S/C11H17BFNO3/c1-14(2)6-3-7-17-11-5-4-9(12(15)16)8-10(11)13/h4-5,8,15-16H,3,6-7H2,1-2H3 provides additional structural verification and enables computational analysis. The corresponding International Chemical Identifier Key DUBVFWCGAPPJNU-UHFFFAOYSA-N serves as a hashed version for database searching and structural comparison.

Molecular Geometry and Stereoelectronic Properties

The molecular geometry of 4-(3-(dimethylamino)propoxy)-3-fluorophenylboronic acid exhibits characteristic features consistent with substituted phenylboronic acid derivatives. The boronic acid functionality adopts a trigonal planar geometry around the boron center, with typical boron-oxygen bond lengths ranging from 1.33 to 1.43 Angstroms in the tricoordinate state. When tetracoordinated through interaction with Lewis bases or in crystalline environments, the boron-oxygen bond distances increase to approximately 1.43 to 1.47 Angstroms, representing an elongation of up to 0.10 Angstroms compared to trigonal analogs.

Stereoelectronic analysis reveals significant electronic effects arising from the substitution pattern. The fluorine substituent at the meta position introduces electron-withdrawing characteristics through inductive effects, influencing the electronic density distribution across the aromatic system. Computational studies on related fluorinated boronic acids demonstrate that the electron-withdrawing nature of fluorine affects both the alpha and beta carbon chemical shifts, with the beta carbon experiencing more pronounced changes consistent with contributions from boron-carbon pi-bonding interactions.

The extended dimethylamino propoxy chain contributes additional conformational flexibility and electronic properties to the molecular system. Nuclear magnetic resonance spectroscopy data from related compounds containing similar dimethylamino propoxy substituents show characteristic chemical shifts for the dimethylamino protons appearing around 2.3 parts per million as a singlet, while the propoxy chain protons appear as triplets around 2.5 and 4.0 parts per million. These spectroscopic signatures provide valuable insights into the electronic environment and conformational behavior of the flexible chain.

The combination of fluorine substitution and the dimethylamino propoxy chain creates a unique electronic environment that influences the boronic acid functionality. Computational analysis of similar boronic acid derivatives indicates that the vacant p-orbital on boron participates in conjugative interactions with the aromatic pi-system, with the extent of this interaction modulated by the electronic nature of the substituents. The presence of both electron-withdrawing fluorine and electron-donating dimethylamino groups creates a balanced electronic system that may affect the Lewis acidity of the boronic acid center and its binding affinity toward Lewis bases.

X-ray Crystallographic Analysis of Boronic Acid Functionality

X-ray crystallographic analysis of related fluorinated phenylboronic acid derivatives provides valuable insights into the solid-state structure and hydrogen bonding patterns characteristic of this compound class. Crystal structure determination of 4-amino-3-fluorophenylboronic acid reveals a monoclinic crystal system with space group P2(1)/c, which is commonly observed for boronic acid derivatives. The unit cell parameters for this related compound include a equals 15.370 Angstroms, b equals 5.247 Angstroms, c equals 9.370 Angstroms, and beta equals 105.834 degrees, with a calculated density of 1.416 milligrams per cubic meter.

Crystallographic analysis consistently demonstrates that all three substituents on the benzene ring participate in hydrogen bonding interactions between molecules within the unit cell. The boronic acid functionality exhibits characteristic hydrogen bonding patterns, with the hydroxyl groups serving as both donors and acceptors in intermolecular interactions. Boron bond lengths and angles in these structures are comparable to those found in other boronic acid derivatives, confirming the structural consistency across this compound class.

The Cambridge Structural Database contains multiple entries for related fluorinated boronic acid compounds, including deposition numbers such as CCDC 2017334 and CCDC 1964835, providing a wealth of comparative crystallographic data. These crystal structures reveal consistent patterns in the molecular packing and intermolecular interactions characteristic of fluorinated phenylboronic acids. The presence of fluorine atoms introduces additional opportunities for halogen bonding interactions, which can influence crystal packing and stability.

Temperature-dependent crystallographic studies conducted at 150.0 Kelvin using radiation with wavelength 0.71073 Angstroms provide high-resolution structural data with refinement statistics including R-factor values around 0.049 and weighted R-factor squared values around 0.131. These crystallographic quality indicators confirm the reliability of the structural determinations and enable accurate assessment of bond lengths, angles, and intermolecular interactions.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| Unit Cell a | 15.370 Å |

| Unit Cell b | 5.247 Å |

| Unit Cell c | 9.370 Å |

| Beta Angle | 105.834° |

| Density (calculated) | 1.416 mg/m³ |

| R-factor | 0.0494 |

Comparative Structural Analysis with Fluorinated Boronic Acid Derivatives

Comparative structural analysis with related fluorinated boronic acid derivatives reveals systematic trends in molecular properties and structural characteristics. The molecular weight progression from 3-fluorophenylboronic acid (139.94 grams per mole) to 4-(3-(dimethylamino)propoxy)-3-fluorophenylboronic acid (241.07 grams per mole) demonstrates the substantial increase in molecular complexity achieved through strategic substitution. This molecular weight increase of approximately 101 grams per mole corresponds precisely to the addition of the dimethylamino propoxy chain (C5H12NO, molecular weight 102.15 grams per mole).

Related compounds in the fluorinated boronic acid series include 4-carboxy-3-fluorophenylboronic acid with molecular formula C7H6BFO4 and molecular weight 183.93 grams per mole, which incorporates a carboxylic acid functionality instead of the dimethylamino propoxy chain. This compound exhibits distinct properties including a melting point range of 236 to 240 degrees Celsius and predicted boiling point of 399.5 degrees Celsius, providing benchmarks for thermal stability comparison. The presence of the carboxylic acid group introduces strong hydrogen bonding capabilities and influences the compound's solubility and crystallization behavior.

Oxidative stability studies of boronic acid derivatives reveal that structural modifications can dramatically affect chemical stability. Research on boronic acid-carboxylic acid mixed anhydrides demonstrates that certain substitution patterns can increase oxidative stability by factors of 10,000 through stereoelectronic effects. These studies show that the orientation and electronic nature of substituents influence the rate-limiting step in boronic acid oxidation by affecting the stabilization of the p-orbital that develops on boron during the oxidation process.

Binding affinity measurements for various boronic acid derivatives toward saccharides and proteins show systematic relationships between structure and biological activity. Comparative data indicates that phenylboronic acid exhibits binding constants of 128 inverse molar for d-fructose and 5 inverse molar for d-glucose, while structural modifications can alter these binding affinities by orders of magnitude. The presence of fluorine substitution and extended alkyl chains influences both the thermodynamic and kinetic parameters of these binding interactions.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|

| 3-Fluorophenylboronic acid | C6H6BFO2 | 139.94 | Simple fluorine substitution |

| 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid | C11H17BFNO3 | 241.07 | Extended dimethylamino chain |

| 4-Carboxy-3-fluorophenylboronic acid | C7H6BFO4 | 183.93 | Carboxylic acid functionality |

| (3-(Dimethylamino)-4-fluorophenyl)boronic acid | C8H11BFNO2 | 182.99 | Direct dimethylamino attachment |

The systematic comparison reveals that the 4-(3-(dimethylamino)propoxy)-3-fluorophenylboronic acid structure represents a sophisticated design incorporating multiple functional elements that collectively influence its chemical and physical properties. The extended propoxy linker provides conformational flexibility while maintaining the electronic effects of the dimethylamino group, and the fluorine substitution introduces predictable electronic modifications to the aromatic system. These structural features position this compound as a valuable member of the fluorinated boronic acid family with distinct properties arising from its unique substitution pattern.

Properties

IUPAC Name |

[4-[3-(dimethylamino)propoxy]-3-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BFNO3/c1-14(2)6-3-7-17-11-5-4-9(12(15)16)8-10(11)13/h4-5,8,15-16H,3,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBVFWCGAPPJNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCCN(C)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101176592 | |

| Record name | Boronic acid, B-[4-[3-(dimethylamino)propoxy]-3-fluorophenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101176592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704064-08-3 | |

| Record name | Boronic acid, B-[4-[3-(dimethylamino)propoxy]-3-fluorophenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704064-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[4-[3-(dimethylamino)propoxy]-3-fluorophenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101176592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Installation of the 3-(Dimethylamino)propoxy Group

The key step to obtain 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid is the substitution of the boronic acid intermediate with the 3-(dimethylamino)propoxy moiety:

Etherification Reaction

The 4-hydroxy-3-fluorophenylboronic acid intermediate (or a suitable protected derivative) is reacted with 3-(dimethylamino)propyl halide (e.g., bromide or tosylate) under basic conditions to form the propoxy linkage.- Typical bases: Potassium carbonate or sodium hydride.

- Solvents: Polar aprotic solvents such as DMF or DMSO.

- Temperature: Moderate heating (50–80°C) to facilitate substitution.

Alternative Approaches

Protection of the boronic acid group during etherification may be necessary to prevent side reactions. Protection can be achieved by forming boronate esters or using pinacol boronate derivatives.

Purification and Characterization

- Purification is commonly performed via column chromatography or recrystallization.

- Characterization includes NMR spectroscopy (1H, 13C, 19F), mass spectrometry, and elemental analysis.

- The boronic acid functionality is sensitive to moisture and air; thus, handling under inert atmosphere and dry conditions is recommended.

Comparative Data Table of Key Synthetic Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Grignard formation | p-Fluorobromobenzene, Mg, THF, -30°C | 65–70 | Requires inert atmosphere, careful temp control |

| Boronation | Trimethyl borate, acidic hydrolysis | 65–70 | Forms fluorophenylboronic acid intermediate |

| Etherification | 3-(Dimethylamino)propyl halide, K2CO3, DMF | 50–75 | May require boronic acid protection |

| Purification | Column chromatography / recrystallization | - | Essential for high purity |

Research Findings and Optimization Notes

- The Grignard-based boronation is a well-established method providing moderate to good yields with accessible reagents.

- The introduction of the dimethylamino propoxy substituent is crucial for modulating biological activity and solubility; reaction conditions must be optimized to avoid decomposition of the boronic acid group.

- Protecting groups for boronic acid (e.g., pinacol esters) can improve the stability during side-chain installation but require additional deprotection steps.

- The fluorine substituent at the meta position influences the electronic properties of the phenyl ring, affecting reactivity in coupling reactions.

- Purification techniques such as fluorous solid-phase extraction (FSPE) have been reported to efficiently separate fluorinated boronic acids from impurities, improving overall product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The fluorine atom can be reduced under specific conditions.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

Boronic esters and borates from oxidation reactions.

Reduced fluorine-containing compounds from reduction reactions.

Substituted derivatives from nucleophilic substitution reactions.

Scientific Research Applications

Inhibitors of Enzymatic Activity

Boronic acids, including 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid, are known to inhibit certain enzymes by forming reversible covalent bonds with active site residues. This property is particularly useful in the development of enzyme inhibitors for therapeutic purposes.

- Protein Kinase Inhibition : Research indicates that compounds like this can modulate protein kinase activities, which are crucial in regulating cell proliferation and survival . Such modulation is significant for cancer therapies where uncontrolled cell growth is a concern.

Cancer Treatment

The compound's ability to interact with specific biological targets has led to its exploration as a potential anti-cancer agent. Studies have shown that boronic acids can induce apoptosis in cancer cells by disrupting critical signaling pathways .

- Case Study : In vitro studies demonstrated that certain boronic acid derivatives exhibited cytotoxic effects on various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Diabetes Management

Boronic acids have been studied for their role in glucose sensing and insulin secretion. The ability to modulate glucose levels makes them candidates for diabetes treatment.

- Mechanism of Action : These compounds can enhance the activity of glucose-dependent insulinotropic polypeptide (GIP), which plays a role in insulin secretion from pancreatic beta cells .

Mechanism of Action

The mechanism by which 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid exerts its effects depends on its specific application. For example, in Suzuki-Miyaura cross-coupling reactions, the boronic acid group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

Receptors: It may bind to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related boronic acids, focusing on substituent effects, physicochemical properties, and applications.

Key Comparisons

Substituent Effects on Acidity: The dimethylamino-propoxy group in the target compound increases basicity (pKa ~8.5–9.0) compared to electron-withdrawing substituents like -OCF₃ (pKa ~7.2) . This impacts protodeboronation rates and stability in aqueous media . Fluorine’s electronegativity reduces electron density at the boron center, enhancing cross-coupling efficiency compared to chloro analogues .

Biological Activity: Unlike trifluoromethoxy derivatives, which exhibit antibacterial activity (MIC: 8–32 µg/mL against S. aureus), dimethylamino-propoxy variants are less studied for antimicrobial effects but show promise in targeting eukaryotic enzymes due to improved cellular uptake .

Synthetic Utility :

- The target compound’s longer propoxy chain improves solubility in organic solvents (e.g., DMF, THF) compared to ethoxy analogues, facilitating reactions under homogeneous conditions .

- Chloro-substituted analogues exhibit faster oxidative deboronation, limiting their use in prolonged syntheses .

Thermodynamic and Kinetic Data

- Protodeboronation Stability : The target compound’s half-life in DMSO/H₂O (1:1) at 25°C is ~48 hours, exceeding chloro analogues (~24 hours) but lagging behind trifluoromethoxy derivatives (~72 hours) due to differences in substituent electronegativity .

- Melting Points : Ranges from 120–125°C (target) vs. 135–140°C (trifluoromethoxy analogues), reflecting weaker crystal packing from the flexible propoxy chain .

Biological Activity

4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid, a boronic acid derivative, has gained attention in various fields of research due to its unique chemical properties and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is significant in biological systems, particularly in enzyme inhibition and protein interactions.

The biological activity of 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid primarily revolves around its interaction with biological molecules. The mechanism includes:

- Reversible Bond Formation : The boronic acid moiety can form reversible bonds with diols present in enzymes or other proteins, modulating their activity.

- Substitution Reactions : The dimethylamino group and fluorine atom can participate in substitution reactions, leading to various derivatives that may exhibit distinct biological activities.

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor. For instance, its ability to form reversible covalent bonds allows it to inhibit enzymes involved in metabolic pathways.

Case Studies

- Insulin Analog Development : A study demonstrated the modification of insulin with phenylboronic acid derivatives, including 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid, which enhanced glucose-dependent solubility without compromising insulin potency. This modification could improve the pharmacokinetics of insulin therapies for diabetes management .

- Cancer Research : The compound has been investigated for its potential role in inhibiting tumor growth by targeting specific pathways involved in angiogenesis. Its interaction with vascular endothelial growth factor (VEGF) pathways shows promise in treating cancers associated with abnormal blood vessel formation .

Table 1: Summary of Biological Activities

Synthesis and Applications

The synthesis of 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid typically involves controlled reactions using solvents like dichloromethane or ethanol. Its applications extend beyond biological research into industrial domains, where it is utilized in sensor development and material science.

Q & A

Q. Table 1. Comparative Reactivity in Cross-Coupling Reactions

| Substituent | Coupling Yield (%) | Optimal Catalyst System | Reference |

|---|---|---|---|

| 3-Fluoro-4-propoxy | 78–82 | Pd(OAc)₂/SPhos | |

| 4-Methoxy-3-trifluoromethyl | 65–70 | Pd(dppf)Cl₂ | |

| 3-Chloro-4-propoxy | 70–75 | Pd(PPh₃)₄ |

Q. Table 2. Spectral Signatures

| Technique | Key Peaks | Assignment |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 2.25 (s, 6H) | N(CH₃)₂ |

| ¹¹B NMR | δ 28–30 ppm | Boronic acid (-B(OH)₂) |

| FT-IR | 1,340 cm⁻¹ | B–O stretching |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.